1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step processThis reaction involves the use of azides and alkynes under copper-catalyzed conditions to yield the triazole ring . The oxan-3-ylmethyl group can be introduced through subsequent functionalization steps.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the development of biochemical probes and as a ligand in bioorthogonal chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1H-1,2,3-triazole-4-carboxylic acid: Lacks the oxan-3-ylmethyl group, which may affect its chemical reactivity and biological activity.
1-[(oxan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the oxan group, which can influence its properties.
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Another positional isomer with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
CAS No. |
2143190-06-9 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-(oxan-3-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c13-9(14)8-5-12(11-10-8)4-7-2-1-3-15-6-7/h5,7H,1-4,6H2,(H,13,14) |
InChI Key |
PVOWDUQMWQZHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2C=C(N=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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